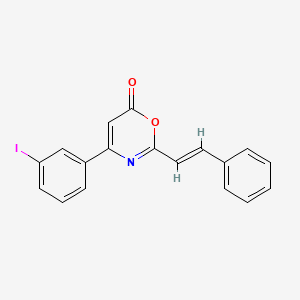
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMIA is a derivative of acrylamide and is known for its unique properties that make it useful in different applications.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is complex and varies depending on the application. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide acts as a pesticide by inhibiting the growth of pests through disruption of their nervous system. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide acts as a pollutant remover by adsorbing pollutants onto its surface.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide vary depending on the application. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to have low toxicity and is well-tolerated by the body. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been found to be toxic to certain pests and has been shown to have low toxicity to non-target organisms. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been found to be effective in removing pollutants from water and has been shown to have low toxicity to aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in lab experiments include its unique properties, low toxicity, and potential applications in various fields. However, the limitations of using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in lab experiments include its complex synthesis process, potential safety hazards, and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. In medicine, further research is needed to fully understand the anticancer properties of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide and its potential use in the development of new cancer treatments. In agriculture, further research is needed to develop more effective and efficient pesticides using 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. In environmental science, further research is needed to explore the potential use of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide in the removal of pollutants from water and its impact on aquatic ecosystems.
In conclusion, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is a chemical compound with unique properties that make it useful in various scientific research applications. Its potential applications in medicine, agriculture, and environmental science make it a promising area of study for future research.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide involves the reaction of 2-chloroaniline with isobutyronitrile to form N-(2-chlorophenyl)isobutyronitrile. This is then reacted with methyl vinyl ketone to form 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide. The synthesis of 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide is a complex process that requires strict adherence to safety protocols and good laboratory practices.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been shown to have anticancer properties and has been used in the development of new cancer treatments. In agriculture, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been used as a pesticide due to its ability to inhibit the growth of certain pests. In environmental science, 3-(2-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been studied for its potential use in the removal of pollutants from water.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-10(9-17-2)15-13(16)8-7-11-5-3-4-6-12(11)14/h3-8,10H,9H2,1-2H3,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPZDUVPKBCON-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-ethoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909649.png)
![1,3-dimethyl-6-[2-(1-naphthyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909651.png)
![6-[2-(4-ethylphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909659.png)

![5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909702.png)
![3-ethyl-5-{2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909723.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909735.png)
![5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909737.png)
![1-allyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909743.png)
![3-benzyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909746.png)
![2-methoxy-4-[(2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate](/img/structure/B5909755.png)
![4-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5909757.png)
![3-benzyl-5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909769.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909776.png)